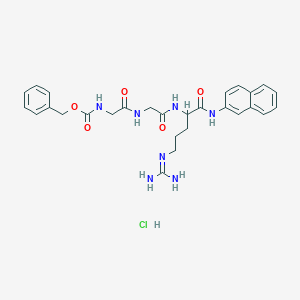

Z-Gly-Gly-Arg-betana hydrochloride

説明

準備方法

The synthesis of Z-Gly-Gly-Arg-betana hydrochloride involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a specific sequence, with each addition involving the activation of the carboxyl group of the incoming amino acid and its coupling to the amino group of the growing peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial production methods for this compound may involve large-scale SPPS, followed by purification and quality control processes to ensure the consistency and purity of the final product .

化学反応の分析

Z-Gly-Gly-Arg-betana hydrochloride undergoes several types of chemical reactions, including:

Oxidation and Reduction:

Substitution: The peptide chain may also undergo substitution reactions, particularly at the amino acid side chains, under suitable conditions.

Common reagents and conditions used in these reactions include proteases for hydrolysis, oxidizing or reducing agents for redox reactions, and various chemical reagents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

科学的研究の応用

Z-Gly-Gly-Arg-betana hydrochloride has a wide range of scientific research applications, including:

Biochemistry: It is used as a substrate for studying the activity of proteases such as trypsin and neutral endopeptidase.

Histochemistry: This compound is employed in the histochemical localization of enteropeptidase using the trypsinogen method.

Proteasome Activity Assays: It is used to determine the tryptic activity of the 20S proteasome, which is important for understanding protein degradation pathways.

Drug Development: The compound’s ability to act as a substrate for various proteases makes it useful in the development of protease inhibitors and other therapeutic agents.

作用機序

The mechanism of action of Z-Gly-Gly-Arg-betana hydrochloride involves its interaction with proteases such as trypsin. The protease recognizes and binds to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction results in the cleavage of the peptide chain and the release of smaller peptide fragments . The molecular targets of this compound are the active sites of proteases, where the catalytic activity occurs .

類似化合物との比較

Z-Gly-Gly-Arg-betana hydrochloride is similar to other peptide substrates used in biochemical research, such as Z-Gly-Gly-Arg-2-naphthylamide and Z-Gly-Gly-Arg-4-nitroanilide . it is unique in its specific sequence and its sensitivity as a chromogenic substrate for trypsin and other proteases . This compound’s ability to be used in various assays and its effectiveness in histochemical localization make it a valuable tool in scientific research .

Similar compounds include:

- Z-Gly-Gly-Arg-2-naphthylamide

- Z-Gly-Gly-Arg-4-nitroanilide

- Z-Gly-Gly-Arg-7-amido-4-methylcoumarin

生物活性

Z-Gly-Gly-Arg-betana hydrochloride is a synthetic peptide that exhibits significant biological activity, particularly in the context of proteolysis and coagulation processes. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of arginine, a key amino acid involved in various physiological processes. The compound is characterized by its structure, which includes a Z-protecting group on the N-terminal glycine residues and an arginine residue that plays a crucial role in its biological functions.

This compound primarily acts as a substrate for various proteases, including thrombin and trypsin. Its interactions with these enzymes facilitate several biological processes:

- Proteolytic Activity : The compound serves as a substrate in assays for measuring protease activity, which is essential in understanding coagulation pathways and other physiological functions.

- Thrombin Substrate : It is utilized in calibrated automated thrombography (CAT) tests to assess coagulation status, aiding in the diagnosis of hyper- and hypocoagulability conditions .

1. Anticoagulant Effects

Research indicates that this compound can influence coagulation pathways by modulating thrombin activity. This property is particularly relevant in clinical settings where anticoagulation therapy is necessary.

2. Cellular Interactions

The compound has been shown to enhance cellular signaling pathways involving arginine. For instance, it may influence nitric oxide production through its interaction with endothelial cells, thereby affecting vascular function and blood flow regulation .

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Protease Inhibition : A study demonstrated that this compound effectively inhibited certain proteases involved in inflammatory responses, suggesting potential therapeutic applications in treating conditions characterized by excessive inflammation .

- Thrombin Activity Assessment : In clinical assays, this compound was used to evaluate thrombin activity under various conditions. Results indicated that it could serve as a reliable substrate for assessing thrombin's role in coagulation disorders .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

特性

IUPAC Name |

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O5.ClH/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19;/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJVGPYUPGGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432453 | |

| Record name | AGN-PC-01Z8AV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442-79-1 | |

| Record name | AGN-PC-01Z8AV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。